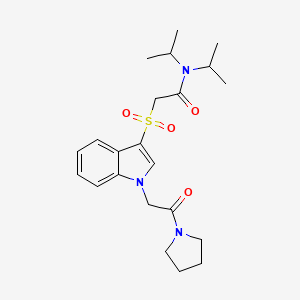
N,N-diisopropyl-2-((1-(2-oxo-2-(pyrrolidin-1-yl)ethyl)-1H-indol-3-yl)sulfonyl)acetamide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
N,N-diisopropyl-2-((1-(2-oxo-2-(pyrrolidin-1-yl)ethyl)-1H-indol-3-yl)sulfonyl)acetamide is a useful research compound. Its molecular formula is C22H31N3O4S and its molecular weight is 433.57. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
生物活性
N,N-diisopropyl-2-((1-(2-oxo-2-(pyrrolidin-1-yl)ethyl)-1H-indol-3-yl)sulfonyl)acetamide is a compound of interest due to its potential biological activities, particularly in the context of neuropharmacology and medicinal chemistry. This article reviews the biological activity of this compound, focusing on its pharmacological effects, mechanisms of action, and relevant case studies.
Chemical Structure and Properties
The molecular formula for this compound is C23H33N3O4S, with a molecular weight of 447.59 g/mol. The compound features an indole moiety linked to a sulfonamide and a pyrrolidine derivative, which may contribute to its biological activity.
Research indicates that compounds with similar structures often interact with various neurotransmitter systems, particularly those involving dopamine and serotonin receptors. The presence of the indole structure suggests potential interactions with serotonin receptors, while the sulfonamide group may enhance binding affinity to specific targets.
Pharmacological Activity
- Dopamine Receptor Modulation : Compounds structurally related to this compound have shown selective antagonism at dopamine D(3) receptors, which are implicated in psychiatric disorders such as schizophrenia .
- Neuroprotective Effects : Preliminary studies have suggested that similar indole derivatives exhibit neuroprotective properties, potentially through antioxidant mechanisms or modulation of neuroinflammatory pathways. These findings indicate that N,N-diisopropyl derivatives could also exert neuroprotective effects.
- Antidepressant Activity : Some related compounds have demonstrated antidepressant-like effects in animal models, potentially through serotonin reuptake inhibition or modulation of neurotrophic factors.
Study 1: Dopamine D(3) Receptor Antagonism
A study investigating the structure-activity relationship (SAR) of N-aralkyl substituted 2-aminoindans found that specific substitutions enhanced selectivity for D(3) receptors. This suggests that similar modifications in N,N-diisopropyl derivatives could lead to enhanced pharmacological profiles .
Study 2: Neuroprotective Properties
In vitro assays have demonstrated that indole-based compounds can protect neuronal cells from oxidative stress-induced apoptosis. This aligns with findings that suggest potential therapeutic applications for treating neurodegenerative diseases.
Data Tables
| Property | Value |
|---|---|
| Molecular Formula | C23H33N3O4S |
| Molecular Weight | 447.59 g/mol |
| LogP | 2.589 |
| PSA (Polar Surface Area) | 65.65 Ų |
| Biological Activity | Effect |
|---|---|
| Dopamine D(3) Receptor | Antagonist |
| Neuroprotective | Yes |
| Antidepressant-like Activity | Potential |
属性
IUPAC Name |
2-[1-(2-oxo-2-pyrrolidin-1-ylethyl)indol-3-yl]sulfonyl-N,N-di(propan-2-yl)acetamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H31N3O4S/c1-16(2)25(17(3)4)22(27)15-30(28,29)20-13-24(19-10-6-5-9-18(19)20)14-21(26)23-11-7-8-12-23/h5-6,9-10,13,16-17H,7-8,11-12,14-15H2,1-4H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LRUVGCUPPZZMFG-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)N(C(C)C)C(=O)CS(=O)(=O)C1=CN(C2=CC=CC=C21)CC(=O)N3CCCC3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H31N3O4S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
433.6 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。













